molecular formula C16H24N2O2 B2572206 2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide CAS No. 954074-79-4

2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide

Cat. No.: B2572206
CAS No.: 954074-79-4
M. Wt: 276.38
InChI Key: XNUMKWDPVQSGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a 2-methylphenoxy group and a 1-methylpiperidin-4-ylmethyl group attached to an acetamide backbone

Scientific Research Applications

2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with N-[(1-methylpiperidin-4-yl)methyl]amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also critical to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)acetamide
  • N-[(1-methylpiperidin-4-yl)methyl]acetamide
  • 2-(2-chlorophenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide

Uniqueness

2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-5-3-4-6-15(13)20-12-16(19)17-11-14-7-9-18(2)10-8-14/h3-6,14H,7-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUMKWDPVQSGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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